molecular formula C16H23NO2 B2357204 N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide CAS No. 1396781-92-2

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide

Cat. No.: B2357204
CAS No.: 1396781-92-2
M. Wt: 261.365
InChI Key: WLDFFYAQQNFSBS-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a hydroxypropyl chain, and a phenylbutanamide moiety, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyclopropyl-3-hydroxypropylamine with 2-phenylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct and to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Conversion to cyclopropylamines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of polymers and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-14(12-6-4-3-5-7-12)16(19)17-11-10-15(18)13-8-9-13/h3-7,13-15,18H,2,8-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDFFYAQQNFSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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